molecular formula C17H19N3O5 B013018 N4-Benzoyl-5-methyldeoxycytidine CAS No. 104579-02-4

N4-Benzoyl-5-methyldeoxycytidine

Cat. No.: B013018
CAS No.: 104579-02-4
M. Wt: 345.3 g/mol
InChI Key: VYJDMDIVDHHLGK-BFHYXJOUSA-N
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Description

Cytidine, N-benzoyl-2’-deoxy-5-methyl- is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of cytidine, where the cytosine base is modified with a benzoyl group at the N4 position and a methyl group at the 5 position, while the ribose sugar is deoxygenated at the 2’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, N-benzoyl-2’-deoxy-5-methyl- typically involves multiple steps, starting from the parent nucleoside, cytidine. The process includes:

    Protection of the hydroxyl groups: on the ribose sugar to prevent unwanted reactions.

    Benzoylation of the cytosine base: at the N4 position using benzoyl chloride in the presence of a base such as pyridine.

    Methylation at the 5 position: of the cytosine ring, often achieved using methyl iodide and a strong base.

    Deoxygenation at the 2’ position: of the ribose sugar, which can be accomplished using reagents like triethylsilane and trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cytidine, N-benzoyl-2’-deoxy-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia or amines in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the cytosine base.

    Reduction: Reduced forms of the benzoyl group.

    Substitution: Substituted cytidine derivatives with different functional groups replacing the benzoyl or methyl groups.

Scientific Research Applications

Cytidine, N-benzoyl-2’-deoxy-5-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.

    Biology: Employed in studies of DNA and RNA interactions, as well as in the development of antisense oligonucleotides.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the production of synthetic nucleotides and nucleosides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5-methyl- involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cytidine: The parent nucleoside without the benzoyl and methyl modifications.

    5-Methylcytidine: Similar to Cytidine, N-benzoyl-2’-deoxy-5-methyl- but lacks the benzoyl group.

    N4-Benzoylcytidine: Lacks the methyl group at the 5 position.

Uniqueness

Cytidine, N-benzoyl-2’-deoxy-5-methyl- is unique due to the combination of modifications at the N4 and 5 positions, as well as the deoxygenation at the 2’ position. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-10-8-20(14-7-12(22)13(9-21)25-14)17(24)19-15(10)18-16(23)11-5-3-2-4-6-11/h2-6,8,12-14,21-22H,7,9H2,1H3,(H,18,19,23,24)/t12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJDMDIVDHHLGK-BFHYXJOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146589
Record name Cytidine, N-benzoyl-2'-deoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104579-02-4
Record name Cytidine, N-benzoyl-2'-deoxy-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104579024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine, N-benzoyl-2'-deoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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